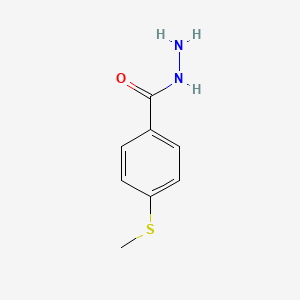

4-(Methylsulfanyl)benzohydrazide

Description

Significance of Benzohydrazide (B10538) and its Derivatives as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis

Benzohydrazide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a term that denotes molecular frameworks that can bind to multiple biological targets. nih.govnih.govrsc.org This versatility has made them a cornerstone in the development of new therapeutic agents. thepharmajournal.com The inherent structural features of benzohydrazides, including their ability to form hydrogen bonds and engage in various intermolecular interactions, contribute to their broad spectrum of biological activities. nih.gov

Researchers have extensively explored benzohydrazide derivatives for a wide range of pharmacological applications. thepharmajournal.comnih.gov These compounds have been reported to exhibit a remarkable array of activities, including:

Antimicrobial nih.govderpharmachemica.com

Anticancer nih.govresearchgate.net

Antitubercular nih.govresearchgate.net

Anti-inflammatory nih.govderpharmachemica.com

Anticonvulsant nih.gov

The hydrazide-hydrazone moiety (-CONH-N=CH-), a common feature in many benzohydrazide derivatives, is often considered a key pharmacophore responsible for these diverse biological effects. derpharmachemica.com The ease with which the benzohydrazide structure can be modified allows for the synthesis of large libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and selectivity. nih.govderpharmachemica.com For instance, the condensation of benzohydrazides with various aldehydes and ketones provides a straightforward method to generate a diverse set of hydrazone derivatives. derpharmachemica.com

Overview of Organosulfur Moieties (Thioethers and Sulfones) in Bioactive Molecules

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to a vast array of biologically active molecules and natural products. jmchemsci.comwikipedia.org The inclusion of sulfur-containing functional groups, such as thioethers (sulfides) and their oxidized counterparts, sulfones, can significantly influence the physicochemical and biological properties of a molecule. jmchemsci.comwikipedia.org

Thioethers (Sulfides): The thioether group (C-S-C) is a common motif in numerous pharmaceuticals and natural products. jmchemsci.com The sulfur atom in a thioether is a weak hydrogen bond acceptor and can participate in various non-covalent interactions. masterorganicchemistry.com Substitution of other linkages, like disulfide bonds, with a more stable thioether bridge is a strategy employed to enhance the stability of bioactive peptides. nih.gov Thioethers are found in essential amino acids like methionine and are crucial for the structure and function of many proteins. wikipedia.orgmasterorganicchemistry.com

Sulfones: The sulfonyl group (R-S(O)₂-R') is a highly polar moiety that offers several advantages in drug design. researchgate.netiomcworld.com Its ability to act as a strong hydrogen bond acceptor allows for potent interactions with biological targets. iomcworld.com The incorporation of a sulfone group can also modulate a molecule's properties by:

Reducing lipophilicity, which can lead to improved solubility and metabolic stability. researchgate.netnamiki-s.co.jp

Acting as a bioisostere for other functional groups. researchgate.net

Influencing the conformation of a molecule. nih.gov

The stability and synthetic accessibility of sulfones make them attractive components in the design of new therapeutic agents for a variety of diseases. iomcworld.comnamiki-s.co.jp

Historical Context and Evolution of Research on 4-(Methylsulfanyl)benzohydrazide and Related Structures

The study of benzohydrazide derivatives has a rich history, with early research focusing on their potential as antitubercular agents, inspired by the discovery of isoniazid. researchgate.net Over the years, the scope of research has broadened significantly, with scientists investigating a wide array of biological activities. thepharmajournal.comumsha.ac.ir The synthesis of various substituted benzohydrazides and their subsequent conversion to hydrazones has been a common strategy to explore their therapeutic potential. derpharmachemica.comderpharmachemica.com

The interest in organosulfur compounds also has a long-standing tradition in chemistry and medicine. wikipedia.org The unique properties conferred by sulfur have led to its incorporation into a multitude of drugs, including antibiotics and anticancer agents. wikipedia.orgresearchgate.net

Research specifically on this compound and its close analogs has evolved from these two parallel streams of investigation. The synthesis of this compound and its derivatives is often achieved through standard chemical transformations. For example, a common route involves the reaction of a corresponding methyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303) to form the benzohydrazide, which can then be further modified. thepharmajournal.comnih.gov The presence of the methylsulfanyl group at the para position of the benzene (B151609) ring offers a site for further chemical manipulation, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, allowing for a systematic study of how the oxidation state of the sulfur atom affects biological activity.

Research Trajectories and Future Prospects for this compound in Advanced Materials and Pharmaceutical Design

The future of research on this compound and its derivatives appears promising, with potential applications in both pharmaceutical design and advanced materials science.

In the realm of pharmaceutical design , the focus will likely be on:

Exploring a wider range of biological targets: While much of the current research has centered on antimicrobial and anticancer activities, the versatile benzohydrazide scaffold suggests that derivatives of this compound could be active against other targets. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound structure, including alterations to the substituent on the hydrazide nitrogen and oxidation of the sulfur atom, will be crucial for optimizing potency and selectivity. nih.govderpharmachemica.com

Development of novel hybrid molecules: Combining the this compound scaffold with other known pharmacophores is a promising strategy for creating new drugs with enhanced efficacy or novel mechanisms of action. nih.gov For instance, new benzohydrazide derivatives are being investigated as potent agricultural fungicides. nih.gov

In the field of advanced materials , the unique properties of organosulfur compounds open up several avenues for exploration: routledge.com

Coordination polymers and metal-organic frameworks (MOFs): The hydrazide and thioether functionalities can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting structural and functional properties, such as gas storage or catalysis.

Luminescent materials: The aromatic nature of the benzohydrazide core, combined with the potential for tuning electronic properties through the sulfur moiety, could lead to the development of novel luminescent materials for applications in sensing or light-emitting devices.

The continued investigation into the synthesis, properties, and applications of this compound and its derivatives holds significant potential for advancing both human health and materials technology.

Properties

IUPAC Name |

4-methylsulfanylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUNGRSFNOFSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295354 | |

| Record name | 4-(methylsulfanyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81104-42-9 | |

| Record name | 81104-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfanyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylsulfanylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfanyl Benzohydrazide and Its Derivatives

Classical and Modern Approaches to the Synthesis of 4-(Methylsulfanyl)benzohydrazide

The preparation of this compound is a fundamental step that enables the synthesis of more complex molecular architectures. This section delves into the established and improved methods for its synthesis.

Multi-step Synthetic Procedures from Precursors

The synthesis of this compound is typically achieved through a two-step process starting from 4-(methylsulfanyl)benzoic acid. The initial step involves the esterification of the carboxylic acid, for instance, by reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. mdpi.com This reaction yields the corresponding methyl ester, methyl 4-(methylsulfanyl)benzoate.

The subsequent and crucial step is the hydrazinolysis of the ester. This is commonly carried out by refluxing the methyl 4-(methylsulfanyl)benzoate with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent such as ethanol (B145695) or methanol. mdpi.comnih.gov The reaction mixture is heated for several hours to ensure the complete conversion of the ester to the desired hydrazide. Upon cooling, the crude this compound precipitates and can be purified by recrystallization from a suitable solvent like methanol to obtain the pure product. nih.gov

An alternative, though related, pathway involves the use of 4-methylsulfanyl-benzoyl chloride as the starting material. This acid chloride can be reacted with hydrazine hydrate to form this compound. researchgate.net This method offers a reactive acylating agent that readily undergoes nucleophilic attack by hydrazine.

Optimizations and Yield Enhancements in Primary Synthesis

While the classical methods are reliable, research efforts have been directed towards optimizing reaction conditions to improve yields and purity. For instance, in analogous syntheses of other benzohydrazides, the reaction time and temperature for hydrazinolysis are critical parameters that are often fine-tuned. The choice of solvent can also influence the reaction rate and the ease of product isolation. The use of an excess of hydrazine hydrate is common to drive the reaction to completion. mdpi.comnih.gov Purification techniques, primarily recrystallization, are essential to remove any unreacted starting materials or by-products, ensuring the high purity of the this compound required for subsequent derivatization steps. nih.gov

Derivatization Strategies via the Hydrazide Moiety: Synthesis of Advanced Scaffolds

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, most notably condensation reactions to form hydrazones. This allows for the introduction of diverse structural motifs, leading to the creation of extensive compound libraries.

Condensation Reactions for Hydrazone Formation

The reaction between the terminal nitrogen of the hydrazide and the carbonyl carbon of an aldehyde or ketone results in the formation of a C=N double bond, characteristic of a hydrazone. nih.gov This reaction is a cornerstone in the synthesis of advanced scaffolds derived from this compound.

A significant area of research involves the condensation of this compound with a wide array of substituted aromatic aldehydes to produce N'-(substituted-benzylidene)-4-(methylsulfanyl)benzohydrazides. nih.govnih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net This reaction is typically carried out by mixing equimolar amounts of the this compound and the desired aldehyde in a suitable solvent. mdpi.comnih.gov The substituents on the aromatic aldehyde can be varied extensively, including but not limited to, nitro, hydroxy, and bromo groups, leading to a diverse range of final products. researchgate.net The resulting hydrazones are often crystalline solids and can be purified by recrystallization. mdpi.comresearchgate.net

Table 1: Examples of Synthesized N'-(Substituted-benzylidene)benzohydrazides

| Starting Aldehyde | Resulting Hydrazone | Reference |

| 4-Nitrobenzaldehyde | 4-Methyl-N'-(4-nitrobenzylidene)benzohydrazide | researchgate.net |

| 4-Hydroxy-3-nitrobenzaldehyde | N'-(4-Hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide | researchgate.net |

| 3,5-Dibromobenzaldehyde | N'-(3,5-Dibromobenzylidene)-4-methylbenzohydrazide | researchgate.net |

| Various substituted benzaldehydes | N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides | researchgate.netmdpi.com |

The efficiency of hydrazone formation can be significantly enhanced by the use of catalytic systems and optimization of reaction conditions. A common practice is to add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture. nih.govnih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. nih.gov

The reaction is typically conducted under reflux in a protic solvent like methanol or ethanol for several hours. nih.govnih.govmdpi.com For instance, a general procedure involves refluxing a mixture of 4-methoxybenzohydrazide (a related compound) with different aldehydes in methanol with a catalytic amount of acetic acid for 3 hours. nih.gov Similarly, N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives are synthesized by refluxing the corresponding hydrazide and substituted aromatic aldehydes in methanol with glacial acetic acid. nih.gov In some cases, the reaction can proceed by simply stirring the reactants at room temperature for an extended period. mdpi.com The progress of the reaction is often monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by filtration after cooling the reaction mixture and purified by recrystallization from a suitable solvent like methanol. nih.govmdpi.com

Table 2: Common Catalytic Systems and Reaction Conditions for Hydrazone Synthesis

| Catalyst | Solvent | Reaction Condition | Reference |

| Acetic Acid | Methanol | Reflux | nih.govnih.gov |

| None | Ethanol | Reflux | mdpi.com |

| Hydrochloric Acid | Ethanol | Reflux | juniv.edu |

| Sulfuric Acid | Methanol | Boiling | mdpi.com |

Structural Elucidation of Hydrazone Derivatives via Advanced Spectroscopic Analyses (e.g., confirming amide and imine fragments using NMR)

The structural confirmation of hydrazone derivatives of this compound is critically dependent on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular framework, allowing for the unambiguous identification of key functional groups such as the amide (–CONH–) and imine (–N=CH–) fragments.

In the ¹H-NMR spectra of these hydrazone derivatives, the proton of the amide group (–NH–) typically appears as a singlet at a downfield chemical shift, generally in the range of δ 10.30–12.87 ppm. researchgate.net The exact position of this peak can be influenced by the solvent and the electronic nature of the substituents on the aromatic rings. Similarly, the proton of the imine group (=CH–) also gives a characteristic singlet, usually observed between δ 8.26–8.72 ppm. researchgate.net For instance, in the ¹H-NMR spectrum of the phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine, a related structure, the NH proton appears as a singlet at δ 8.05 ppm. mdpi.com The presence of the methylsulfanyl group (–SCH₃) is confirmed by a sharp singlet in the upfield region, typically around δ 2.30-2.77 ppm. mdpi.com

The ¹³C-NMR spectra provide complementary information. The carbon atom of the amide carbonyl group (C=O) resonates in the downfield region, while the imine carbon (C=N) also shows a characteristic signal. These spectroscopic data, often used in conjunction with infrared (IR) spectroscopy and mass spectrometry (MS), allow for the complete and accurate structural elucidation of the synthesized hydrazone derivatives.

Table 1: Representative ¹H-NMR Spectral Data for Hydrazone Derivatives

| Functional Group | Proton | Chemical Shift (ppm) | Multiplicity |

| Amide | -NH - | 10.30–12.87 researchgate.net | Singlet |

| Imine | -N=CH – | 8.26–8.72 researchgate.net | Singlet |

| Methylsulfanyl | -SCH₃ | 2.30-2.77 mdpi.com | Singlet |

| Aromatic | Ar-H | 6.99-8.38 mdpi.com | Multiplet |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide moiety of this compound is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems through cyclization reactions. These reactions are fundamental in generating novel compounds with potential biological activities.

Synthesis of Triazole and Thiadiazole Derivatives

1,2,4-Triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives are commonly synthesized from this compound. The general approach for the synthesis of 1,2,4-triazoles involves the reaction of the hydrazide with reagents like carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. rdd.edu.iq Another method involves the reaction with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones. chemmethod.com

For the synthesis of 1,3,4-thiadiazoles, a common strategy is the cyclization of thiosemicarbazide derivatives in an acidic medium. jocpr.com Alternatively, direct reaction of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of an oxadiazolethione, which can be further reacted to yield thiadiazole derivatives. A series of 1,3,4-thiadiazole-2-amine derivatives have been synthesized and characterized, highlighting the versatility of this scaffold. nih.gov

A specific example of a related synthesis involves the reaction of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime with phenylhydrazine (B124118) hydrochloride, which under different conditions yields either the phenylhydrazone or undergoes intramolecular cyclization to form a 1H-pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine derivative. mdpi.com

Intramolecular Cyclization Pathways and Product Regioselectivity

Intramolecular cyclization reactions of derivatives of this compound are governed by the nature of the substituents and the reaction conditions, which in turn dictates the regioselectivity of the final product. For instance, the cyclization of N-substituted hydrazides can lead to different heterocyclic systems. The stereochemistry of the starting material can also significantly influence the cyclization pathway. rsc.org

A relevant example is the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide. Upon heating in dimethylformamide, this compound undergoes cyclization to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione. researchgate.net The regioselectivity of this reaction is directed by the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the quinazolinone ring. The proposed mechanism for similar cyclization reactions often involves the initial formation of an intermediate that can exist in different tautomeric forms, with the final product being the thermodynamically more stable isomer. researchgate.net

Formation of Benzodiazepine (B76468) and Quinazoline (B50416) Hybrid Structures

The synthesis of hybrid molecules incorporating the 4-(methylsulfanyl)phenyl moiety with benzodiazepine or quinazoline scaffolds has been an area of active research. A method for the synthesis of a 1,5-benzodiazepine derivative involves the reaction of bis(methylsulfanyl)methylene malononitrile (B47326) with o-phenylenediamine, leading to the formation of 4-amino-3-cyano-2-methylsulfanyl-1H- chemmethod.comresearchgate.netbenzodiazepine. researchgate.net The synthesis of 1,5-benzodiazepines can also be achieved through the condensation of o-phenylenediamines with ketones using a solid acid catalyst like H-MCM-22. nih.gov Furthermore, a novel oxidative activation of a thiolactam has been developed for the preparation of methyltriazolo nih.govresearchgate.netbenzodiazepine. sci-hub.se

Quinazoline-based hybrids have also been synthesized. For example, novel quinazoline-thiazole hybrids have been developed as potential antiproliferative agents. nih.gov The synthesis of N'-(quinazolin-4-yl)isonicotinohydrazides has been reported, demonstrating the coupling of a quinazoline moiety to a hydrazide. arabjchem.org Additionally, new benzohydrazide (B10538) derivatives containing a 4-aminoquinazoline moiety have been synthesized and shown to possess fungicidal activities. nih.gov

Amidation and Acylation Reactions at the Hydrazide Nitrogen

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can readily undergo amidation and acylation reactions. These reactions are crucial for the further derivatization and synthesis of more complex molecules.

Amidation can be achieved by reacting the hydrazide with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, often in the presence of a coupling agent. youtube.com Acylation reactions introduce an acyl group onto one of the nitrogen atoms of the hydrazide. For example, the acylation of 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, a cyclized derivative, demonstrates the reactivity of the amino group. researchgate.net These reactions are typically carried out in an appropriate solvent and may require a base to neutralize the acid generated during the reaction. The choice of the acylating agent and reaction conditions can influence which nitrogen atom of the hydrazide is acylated.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound derivatives is an important consideration to minimize the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Several green approaches have been reported for the synthesis of related heterocyclic compounds like benzimidazoles, which can be adapted for the synthesis of derivatives of this compound. These methods include the use of water as a solvent, solvent-free reactions, and the use of recyclable catalysts. mdpi.comchemmethod.com For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been demonstrated in the synthesis of N-(quinolin-3-ylmethylene)benzohydrazide derivatives. researchgate.net The evaluation of alternative, greener solvents to replace hazardous ones like dichloromethane (B109758) and N,N-dimethylformamide in common amide coupling reactions is an active area of research. rsc.org The use of microwave irradiation and ultrasound-assisted synthesis are other green techniques that can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Solvent-Free Reaction Environments

Solvent-free synthesis is emerging as a sustainable alternative to conventional methods, minimizing waste and environmental impact. organic-chemistry.org These reactions are often conducted under mild conditions, sometimes utilizing natural catalysts.

One innovative approach involves the use of fruit juices, such as lemon, sweet lemon, or orange juice, as a reaction medium in the presence of sunlight. orientjchem.org For example, the reaction of 4-amino-1-naphthol (B40241) with phenylisothiocyanate in lemon juice yields 4-phenylthiocarbamido-1-naphthol with a high yield of 91.41%. orientjchem.org This method has been successfully applied to the synthesis of various substituted thiocarbamidonaphthols. orientjchem.org

Another example of solvent-free synthesis is the microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide, which proceeds in the absence of a solvent and in the presence of titanium tetraethoxide (Ti(OEt)4). organic-chemistry.org This method has proven effective for a broad range of substrates, including aromatic, heteroaromatic, and aliphatic compounds. organic-chemistry.org

The synthesis of various heterocyclic compounds has also been achieved under solvent-free conditions. For instance, the reaction of N-acylbenzotriazoles with terminal alkynes in an ionic liquid, 1-butyl-3-methyl-imidazolium tetrafluoroborate, produces α,β-unsaturated alkynones, which are then converted to pyrazoles in-situ with hydrazine. researchgate.net

The following table summarizes the results of solvent-free synthesis of 4-substituted thiocarbamido-naphthols using different natural acid catalysts. orientjchem.org

| Substituent | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl | Lemon Juice | 91.41 | 203-204 |

| p-Methylphenyl | Lemon Juice | 92.00 | 187-188 |

| Phenyl | Sweet Lemon Juice | - | - |

| Phenyl | Orange Juice | - | - |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including 1,2,4-triazoles and quinolines. nih.govnih.gov

The synthesis of N-(substituted)-5-((1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide moieties was achieved in just 31–68 seconds with excellent yields using microwave irradiation. nih.gov Similarly, the microwave-assisted synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was completed in 8–9 minutes, a significant improvement over the 10-hour reflux time required by traditional methods. nih.gov

In another application, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide to form N-(tert-butylsulfinyl)imines was accomplished in 10 minutes for aldimines and 1 hour for ketimines under microwave irradiation. organic-chemistry.org This method is not only fast but also environmentally friendly as it is performed under solvent-free conditions. organic-chemistry.org

The following table presents a comparison of reaction times and yields for the synthesis of N-(tert-butylsulfinyl)imines using microwave-assisted and conventional heating methods. organic-chemistry.org

| Substrate | Method | Time | Yield (%) |

|---|---|---|---|

| Aldehyde | Microwave | 10 min | Excellent |

| Aldehyde | Conventional Heating (70°C) | - | Comparable to Microwave |

| Ketone | Microwave | 1 h | Good |

Mechanistic Investigations of Derivatization Reactions

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. The derivatization of benzohydrazides involves complex reaction pathways and the interplay of various electronic and steric factors.

Elucidation of Reaction Pathways and Transition States

The formation of derivatives from this compound often proceeds through nucleophilic substitution or condensation reactions. The study of these reactions involves the characterization of intermediates and transition states to understand the reaction course.

For example, in the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, only the chlorine at the C4 position is substituted. mdpi.com Density Functional Theory (DFT) calculations have confirmed that the condensed furoxan ring alters the aromaticity of the carbocyclic frame, influencing the reactivity. mdpi.com These calculations corroborate experimental kinetic data and provide a detailed picture of the reaction, which proceeds via a "non-aromatic" nucleophilic substitution. mdpi.com

The formation of hydrazones from hydrazides and aldehydes is another well-studied reaction. The disappearance of the -NH2 proton signal and the appearance of a -NH signal in the 1H NMR spectrum confirm the formation of the hydrazone. amazonaws.com Mass spectrometry further supports the formation of the product by showing the correct molecular ion peak. amazonaws.com

Role of Tautomerism in Nucleophilic Reactivity

Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, can play a significant role in the reactivity of benzohydrazide derivatives. The presence of different tautomeric forms can influence the nucleophilicity of the molecule and its reaction pathway.

In the case of N'-benzylidene-4-hydroxybenzohydrazides, the presence of E/Z isomers around the C=N double bond has been identified using NOE spectra. mdpi.com The formation of intramolecular and intermolecular hydrogen bonds, as observed in the crystal structures of some amino derivatives of 4,6-dichloro-5-nitrobenzofuroxan, can also influence the reactivity and conformation of the molecule. mdpi.com The steric hindrance of substituents can affect the torsional angles of functional groups, which in turn can impact the molecule's reactivity. mdpi.com

Coordination Chemistry of 4 Methylsulfanyl Benzohydrazide and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from 4-(Methylsulfanyl)benzohydrazide typically begins with the formation of a more complex ligand, a Schiff base, which is then reacted with various metal salts. The resulting complexes are subsequently analyzed using a suite of spectroscopic and analytical methods to confirm their formation and elucidate their properties.

Design and Preparation of Schiff Base Ligands from this compound

Schiff bases are compounds containing an azomethine group (-HC=N-) and are generally formed through the condensation reaction of a primary amine with an aldehyde or a ketone. sapub.org In the context of this compound, its primary amine group readily reacts with various carbonyl compounds.

The synthesis process often involves refluxing this compound with an appropriate aldehyde or ketone in a solvent like ethanol (B145695). ijsra.net A catalyst, such as a few drops of glacial acetic acid, is frequently added to facilitate the reaction. ijsra.net For instance, a Schiff base ligand was successfully synthesized by reacting 4-(methylthio)benzaldehyde (B43086) with naphthofuran-2-carbohydrazide in absolute dry ethanol, a process that yielded a crystalline solid product upon cooling and recrystallization. ijsra.net This general method allows for the creation of a diverse library of Schiff base ligands, each with unique steric and electronic properties determined by the starting carbonyl compound.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II))

Schiff base ligands derived from hydrazides are effective chelating agents due to the presence of multiple potential donor atoms. sapub.org These ligands readily form stable complexes with a variety of transition metal ions. The complexation is typically achieved by reacting the Schiff base ligand with a metal salt, often a chloride or acetate (B1210297) salt of the desired metal, in an alcoholic solvent. ijsra.netmdpi.com

For example, a series of transition metal(II) complexes with the formula ML2Cl2 were prepared using a Schiff base derived from 4-(methylthio)benzaldehyde and naphthofuran-2-carbohydrazide, where M represented Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ijsra.net The synthesis involved mixing the Schiff base ligand and the respective metal chloride in absolute ethanol. ijsra.net Similarly, Co(II), Ni(II), and Cu(II) complexes have been synthesized using a bidentate Schiff base ligand derived from a 1,2,4-triazole (B32235) derivative and p-phenoxy benzaldehyde, with a 1:2 metal-to-ligand molar ratio. researchgate.net The stoichiometry and structure of the resulting complexes depend on the nature of the metal ion and the specific Schiff base ligand used.

Spectroscopic and Analytical Techniques for Confirming Complex Formation (e.g., shifts in IR, UV-Vis, NMR spectra)

The formation of coordination complexes is confirmed by comparing the spectra of the free ligand with that of the metal complex. Significant and predictable shifts in spectroscopic data provide strong evidence of successful complexation.

Infrared (IR) Spectroscopy: In the IR spectrum of the free Schiff base ligand, a characteristic band corresponding to the azomethine group (C=N) is observed. mdpi.com Upon complexation, this band typically shifts to a different frequency, indicating the coordination of the azomethine nitrogen to the metal ion. mdpi.comresearchgate.net For instance, in complexes of Schiff bases derived from 2-amino-6-methoxy-benzothiazole, the ν(-HC=N-) peak shifted to a higher frequency upon complexation with metal ions. mdpi.com Another key indicator is the disappearance or shift of the N-H band from the hydrazide moiety, and the appearance of new bands at lower frequencies, which are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijsra.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help determine the coordination geometry. The UV-Vis spectrum of a free Schiff base ligand typically shows bands corresponding to π → π* and n → π* transitions. nih.gov Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer phenomena. ijsra.netresearchgate.net For example, the UV-Vis spectrum of a mercury(II) complex with 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone showed a shift in the maximum absorbance (λmax) from 356 nm in the free ligand to 374 nm in the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are valuable tools for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). nih.gov In the ¹H NMR spectrum, the signal of the azomethine proton (-N=CH-) is expected to shift upon complexation, providing clear evidence of coordination. mdpi.comnih.gov For instance, the ¹H-NMR peaks of the azomethine proton in certain Schiff base complexes were observed to shift downfield upon complexation. mdpi.com Similarly, the chemical shifts of carbon atoms near the coordination sites, such as the azomethine carbon, will be altered in the ¹³C NMR spectrum. nih.gov

Structural Analysis of Metal Complexes

Structural analysis of these coordination compounds reveals how the Schiff base ligands arrange themselves around the central metal ion and the resulting three-dimensional shape of the complex.

Determination of Ligand Binding Modes (e.g., monodentate, bidentate, tridentate)

The way a Schiff base ligand binds to a metal ion, its "binding mode," is determined by which of its potential donor atoms form coordinate bonds. Schiff bases derived from this compound typically act as multidentate ligands.

In many cases, these ligands behave in a bidentate fashion, coordinating to the metal ion through the azomethine nitrogen and the amide oxygen. ijsra.net This mode of coordination creates a stable five or six-membered chelate ring. For a Schiff base ligand derived from 4-(methylthio)benzaldehyde and naphthofuran-2-carbohydrazide, it was determined that the ligand was neutral and bidentate, coordinating through the amide oxygen and the azomethine nitrogen. ijsra.net Depending on the structure of the aldehyde or ketone used to form the Schiff base, additional donor atoms may be present, allowing for tridentate or even higher denticity. For example, histidine can act as a tridentate ligand, coordinating through its amino group, carboxylate oxygen, and imidazole (B134444) nitrogen. mdpi.com In some instances, a ligand that is potentially multidentate may act as a monodentate ligand, as seen in a proposed structure for an Fe(III) complex where one Schiff base ligand is bidentate and the other is monodentate. mdpi.com

Proposed Geometries of Coordination Complexes (e.g., octahedral, tetrahedral, square planar)

Octahedral geometry is commonly proposed for these complexes, especially with a 1:2 metal-to-ligand ratio where the ligand is bidentate. ijsra.netmdpi.com In such cases, two bidentate ligands occupy four coordination sites, and the remaining two sites are typically filled by anions (like Cl⁻) or solvent molecules. mdpi.com For example, octahedral geometries were proposed for Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from 4-(methylthio)benzaldehyde and naphthofuran-2-carbohydrazide. ijsra.net Distorted octahedral geometries are also common. mdpi.comnih.gov

Tetrahedral geometry is often suggested for complexes of metal ions like Zn(II), Cd(II), and Hg(II), which have a d¹⁰ electronic configuration and a preference for four-coordination. ijsra.netdoaj.org For instance, tetrahedral geometries were established for Zn(II), Cd(II), and Hg(II) complexes of the Schiff base derived from 4-(methylthio)benzaldehyde. ijsra.net

Square planar geometry is another possibility, particularly for d⁸ metal ions like Ni(II) and sometimes Cu(II). researchgate.net For example, a square-planar geometry was assigned to a Ni(II) complex based on its electronic and magnetic properties. researchgate.net

The proposed geometries are typically inferred from a combination of magnetic susceptibility measurements and electronic spectral data, and are definitively confirmed when single-crystal X-ray diffraction analysis is possible. nih.govresearchgate.net

Interactive Data Tables

Spectroscopic Data for a Representative Schiff Base and its Metal Complex

This table illustrates typical shifts observed in spectroscopic data upon complexation. The values are representative and based on findings for similar hydrazone-based Schiff base complexes.

| Technique | Free Ligand (L) | Metal Complex (ML₂) | Interpretation |

| IR (cm⁻¹) | |||

| ν(N-H) | ~3200 | Absent or shifted | Involvement of hydrazide group in enolization and coordination. |

| ν(C=O) | ~1660 | Absent | Ligand coordinates in its enolic form. |

| ν(C=N) | ~1610 | ~1595 (Shifted) | Coordination of the azomethine nitrogen to the metal ion. mdpi.com |

| UV-Vis (nm) | |||

| λmax 1 | ~280 (π → π) | Shifted | Perturbation of ligand's electronic system upon coordination. nih.gov |

| λmax 2 | ~350 (n → π) | Shifted | Involvement of non-bonding electrons in coordination. nih.gov |

| New Band | N/A | > 400 | d-d transition or ligand-to-metal charge transfer. ijsra.net |

| ¹H NMR (ppm) | |||

| δ(-NH) | ~11.5 | Absent | Deprotonation of the enolic form upon chelation. |

| δ(-N=CH) | ~8.5 | Shifted (e.g., ~8.8) | Deshielding of the azomethine proton due to coordination. mdpi.com |

Proposed Geometries for M(II) Complexes of a Bidentate Schiff Base Ligand

This table summarizes the commonly proposed coordination geometries for various transition metal ions with bidentate Schiff base ligands derived from hydrazides.

| Metal Ion | Coordination Number | Typical Proposed Geometry | Supporting Evidence |

| Co(II) | 6 | Octahedral | Magnetic moment, UV-Vis spectra ijsra.netmdpi.com |

| Ni(II) | 6 | Octahedral | Magnetic moment, UV-Vis spectra ijsra.netmdpi.com |

| Cu(II) | 6 | Distorted Octahedral | EPR spectroscopy, UV-Vis spectra ijsra.net |

| Zn(II) | 4 | Tetrahedral | Diamagnetic, Stoichiometry ijsra.net |

| Cd(II) | 4 | Tetrahedral | Diamagnetic, Stoichiometry ijsra.netmdpi.com |

| Hg(II) | 4 | Tetrahedral | Diamagnetic, Stoichiometry ijsra.net |

Catalytic Applications of Metal Complexes Derived from this compound

Currently, there is a notable absence of specific reports in the scientific literature detailing the catalytic applications of metal complexes derived directly from this compound. While the broader class of hydrazone-based metal complexes has been investigated for various catalytic activities, including oxidation and cross-coupling reactions, research focusing explicitly on complexes of this compound remains to be explored. rsc.orgresearchgate.net The unique electronic and steric properties imparted by the methylsulfanyl group could potentially lead to novel catalytic behaviors, representing a promising area for future research.

Biological Efficacy of this compound Metal Complexes

The biological potential of this compound and its metal complexes has garnered more attention, with studies pointing towards enhanced antimicrobial and anticancer activities upon coordination with metal ions.

Enhanced Antimicrobial Activities of Complexes Compared to Free Ligands

The principle that chelation can enhance the antimicrobial activity of organic ligands is a well-established concept in medicinal inorganic chemistry. This enhancement is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes, and the role of the metal ion in disrupting cellular processes. rsc.org

Modulation of Anticancer Potential through Metal Chelation

The development of novel anticancer agents is a critical area of research, and metal-based compounds have shown significant promise. The coordination of organic ligands to metal centers can lead to compounds with enhanced cytotoxic effects against cancer cells, often through mechanisms that involve DNA interaction, enzyme inhibition, or the generation of reactive oxygen species. researchgate.netnih.gov

In the context of this compound derivatives, a study on pyrazolines synthesized from a closely related compound, 4-(methylsulfonyl)benzohydrazide (B2403989), demonstrated significant antitumor activity. rsc.org For instance, certain pyrazoline derivatives exhibited potent activity against various cancer cell lines, with IC50 values indicating strong cytotoxic effects. rsc.org Although this study does not directly involve this compound, it highlights the potential of the broader structural motif in developing effective anticancer agents.

The table below presents the in vitro anticancer activity of pyrazoline derivatives of 4-(methylsulfonyl)benzohydrazide against different human cancer cell lines.

| Compound | HL-60 (IC50 in µM) | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |

| 18g | 10.43 | 11.70 | 4.07 |

| 18h | 8.99 | 12.48 | 7.18 |

| 18c | 8.43 | 16.20 | 12.54 |

| Doxorubicin (Standard) | - | - | - |

| Data sourced from a study on pyrazoline derivatives of 4-(methylsulfonyl)benzohydrazide. rsc.org |

It is important to note that while these findings are encouraging, direct experimental data on the anticancer activity of metal complexes of this compound are necessary to fully elucidate their therapeutic potential. The modulation of anticancer activity through the chelation of different metal ions to this specific ligand remains a promising yet underexplored avenue for research.

Biological Activities and Pharmacological Mechanisms of 4 Methylsulfanyl Benzohydrazide Derivatives

Anticancer Activity

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous 4-(methylsulfanyl)benzohydrazide derivatives. These compounds have consistently shown promise as potential therapeutics, exhibiting significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is attributed to their ability to interfere with multiple cellular processes crucial for cancer cell proliferation, survival, and metastasis.

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, A549, HeLa)

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity screening against a panel of human cancer cell lines. These studies have revealed that the cytotoxic efficacy of these compounds can vary significantly depending on the specific structural modifications of the derivative and the genetic makeup of the cancer cell line.

For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold demonstrated significant antitumor activity against 59 human cancer cell lines. nih.gov Notably, derivatives have shown potent cytotoxic effects against breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), lung carcinoma (A549), and cervical cancer (HeLa) cell lines. nih.govnih.gov The broad-spectrum activity highlights the potential of this chemical scaffold in developing anticancer drugs with wide-ranging applications.

Specifically, certain 2,4,5-trisubstituted imidazole (B134444) derivatives have been identified as effective scaffolds against IMR-32, A549, and HeLa cancer cell lines. nih.gov Furthermore, some derivatives have exhibited considerable growth inhibition against various cancer cell lines, including those of the central nervous system, melanoma, and ovarian cancer. nih.gov The diverse cytotoxicity profiles underscore the importance of continued structure-activity relationship (SAR) studies to optimize the anticancer potency of these compounds.

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Hydrazones with 4-methylsulfonylbenzene | 59 human cancer cell lines | Significant antitumor activity | nih.gov |

| 2,4,5-trisubstituted imidazole derivative (B11) | IMR-32 (neuroblastoma) | IC50: 10.294±0.43μM | nih.gov |

| 2,4,5-trisubstituted imidazole derivative (B16) | A549 (lung) | IC50: 09.521±0.54μM | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole derivative (6i) | MCF-7 (breast) | 81% inhibition | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole derivative (6j) | MCF-7 (breast) | 73% inhibition | nih.gov |

| Benzimidazole-hydrazone derivative (3d) | Colon, Breast, Glioma | More toxic than cisplatin (B142131) in breast and glioma cells | researchgate.net |

| Benzimidazole-hydrazone derivative (3j) | Colon | Cytotoxic effects | researchgate.net |

Dose-Response Studies and Growth Inhibition (GI50) Determinations

Dose-response studies are crucial for quantifying the potency of anticancer compounds. For this compound derivatives, these studies have established the concentration at which they inhibit the growth of cancer cells by 50% (GI50). These values are instrumental in comparing the efficacy of different derivatives and identifying lead compounds for further development.

A series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were evaluated, with one compound, in particular, demonstrating a mean 50% cell growth inhibition (GI50) of 0.26 µM. nih.gov This highlights the potent antiproliferative activity of this class of compounds. Further studies on other derivatives have also reported GI50 values in the micromolar range, confirming their significant growth-inhibitory effects against various cancer cell lines. The determination of GI50 values is a critical step in the preclinical evaluation of these compounds, providing a quantitative measure of their anticancer potential.

Table 2: Growth Inhibition (GI50) Values of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | GI50 Value | Reference |

|---|---|---|---|

| Hydrazone with 4-methylsulfonylbenzene (Compound 20) | Mean of 59 cell lines | 0.26 µM | nih.gov |

| 4-MP-PTOX | Not specified | < 2 µM | researchgate.net |

| 4-TG-PTOX | Not specified | < 2 µM | researchgate.net |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, including the inhibition of key enzymes and receptors involved in cancer progression, targeting of critical signaling pathways, and modulation of proteins that regulate cell death and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. researchgate.netnih.govmdpi.comnih.govmdpi.com Several this compound derivatives have been identified as potent inhibitors of VEGFR-2. researchgate.netmdpi.comnih.govmdpi.com By blocking the ATP-binding site of the VEGFR-2 catalytic domain, these compounds inhibit its kinase activity, thereby disrupting downstream signaling pathways that promote endothelial cell proliferation and migration. researchgate.netmdpi.com For example, certain nicotinamide-based derivatives and bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have demonstrated significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the standard drug sorafenib. mdpi.comnih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Disruption of tubulin polymerization is a well-established strategy in cancer chemotherapy. A novel nitrobenzoate molecule, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), was found to inhibit tubulin polymerization. cytoskeleton.com This compound binds directly to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. nih.govcytoskeleton.comnih.gov The ability of some of these derivatives to overcome multidrug resistance is a particularly significant finding. cytoskeleton.com

Bcl-2/Bcl-xL Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). nih.govnih.govresearchgate.netsci-hub.secancertreatmentjournal.com Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govresearchgate.net Researchers have designed and synthesized this compound derivatives that act as inhibitors of Bcl-2 and Bcl-xL. nih.govnih.gov These compounds bind to the hydrophobic groove of Bcl-xL, preventing it from sequestering pro-apoptotic proteins and thereby promoting cancer cell death. nih.gov Some of these inhibitors have shown high potency and selectivity for Bcl-xL. nih.gov

CD44 Targeting: CD44 is a cell-surface glycoprotein (B1211001) that is overexpressed in many types of cancer cells and is involved in tumor initiation, growth, and metastasis. nih.govnih.gov An innovative approach involves conjugating cytotoxic drugs to macromolecules that specifically target CD44. nih.gov This strategy allows for the targeted delivery of the therapeutic agent to cancer cells, enhancing its efficacy while minimizing off-target toxicity. Bioconjugates of drugs with hyaluronan, a natural ligand for CD44, have shown strong anti-proliferative activity in CD44-overexpressing cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that play a pivotal role in cell proliferation, survival, and differentiation. nih.govnih.govnih.gov Their overexpression is common in various cancers, making them important therapeutic targets. nih.gov A number of this compound derivatives have been designed and synthesized as inhibitors of EGFR and HER2. nih.govnih.govnih.gov These compounds compete with ATP for binding to the kinase domain of the receptors, thereby blocking their activation and downstream signaling pathways. For instance, certain thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated potent dual inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it contributes to tumor growth and progression. nih.govnih.gov Several 4-(methylsulfonyl)phenyl derivatives have been developed as selective COX-2 inhibitors. nih.govnih.govbethel.edursc.org These compounds exhibit potent anti-inflammatory and anticancer activity by blocking the production of prostaglandins, which are involved in inflammation and cell proliferation. nih.govnih.govrsc.org The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key advantage, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Carbonic Anhydrase IX Inhibition: Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of hypoxic tumors. researchgate.netnih.govnih.govresearchgate.netmdpi.com It plays a crucial role in regulating tumor pH, promoting cell proliferation and invasion. Consequently, CA IX has emerged as a promising target for anticancer drug development. nih.govnih.govmdpi.com Novel benzimidazole-hydrazone and sulfamethoxazole (B1682508) derivatives have been synthesized and shown to be potent and selective inhibitors of CA IX. researchgate.netnih.govmdpi.com By inhibiting CA IX, these compounds can disrupt the tumor microenvironment and induce cancer cell death. mdpi.com

Induction of Apoptosis and Modulation of Cell Cycle Progression

Derivatives of this compound have demonstrated notable potential in the realm of oncology, particularly through their ability to induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells. Apoptosis is a crucial mechanism that eliminates damaged or unwanted cells, and its induction is a key strategy for many anticancer therapies.

A series of novel hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold, which is structurally related to the 4-(methylsulfanyl) group, were synthesized and evaluated for their antitumor activities. nih.gov Certain compounds within this series were found to have significant cytotoxic effects across a panel of 59 human cancer cell lines. nih.gov Mechanistic studies, including cell cycle analysis, have been employed to understand how these compounds exert their effects. For instance, related hydrazone-based anticancer compounds like PAC-1 are known to selectively induce apoptosis in cancerous cells. nih.gov

Further research into lipophilic derivatives of similar structures, such as N4-alkyl-1-β-D-arabinofuranosylcytosine (AraC), has shown that these molecules can overcome resistance to conventional drugs and effectively induce apoptosis. nih.gov For example, the derivative NOAC induced apoptosis in over 80% of both native and AraC-resistant HL-60 leukemia cells. nih.gov This highlights the potential of modifying the core structure to enhance apoptotic activity.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at low to moderate levels, function as critical signaling molecules in various cellular processes. nih.govmdpi.com However, an excessive accumulation of ROS can lead to oxidative stress, a condition characterized by an imbalance between ROS production and the cell's ability to detoxify them. mdpi.comnih.gov This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA, and has been implicated in the progression of various diseases, including cancer. mdpi.comfrontiersin.org

The induction of oxidative stress is a recognized mechanism of action for some anticancer therapies. While direct studies detailing ROS generation by this compound derivatives are limited, the mechanism is plausible and observed in related compounds and antimicrobial peptides. nih.gov These agents can disrupt cellular processes, leading to an increase in intracellular ROS levels, which in turn can trigger apoptotic pathways in cancer cells. frontiersin.orgnih.gov

The cellular response to ROS is complex. It can activate signaling pathways like the NF-κB pathway, which can either promote cell survival by upregulating antioxidant enzymes or contribute to inflammation and cell death depending on the context and level of oxidative stress. nih.govmdpi.com ROS can directly damage DNA or indirectly alter signaling pathways that contribute to mutagenesis and oncogenesis. mdpi.com The generation of ROS within biological systems can be triggered by various factors, including exposure to certain chemical compounds (xenobiotics). mdpi.commdpi.com Therefore, it is hypothesized that the cytotoxic effects of some this compound derivatives may be mediated, at least in part, through the induction of oxidative stress, a mechanism that warrants further investigation.

DNA Interaction and Integrity Modulation

The ability of chemical compounds to interact with DNA is a cornerstone of many anticancer and antimicrobial strategies. Such interactions can range from the intercalation between DNA base pairs to the formation of covalent bonds, both of which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

While specific studies on the direct DNA interaction of this compound are not extensively reported, the broader class of naphthalimide derivatives, which also feature planar aromatic systems, are known for their strong DNA binding affinity and intercalative properties. researchgate.net This interaction can cause structural changes in the DNA, affecting its interaction with enzymes and the processes of replication and transcription. researchgate.net

Furthermore, oxidative stress induced by chemical agents can lead to DNA damage. nih.gov Reactive oxygen species can cause single- and double-strand breaks, as well as modifications to DNA bases, which, if not properly repaired, can be lethal to the cell. nih.gov Given that some hydrazone derivatives may induce oxidative stress, it is plausible that they could modulate DNA integrity through this indirect mechanism.

The search for novel antibacterial agents has also focused on compounds that inhibit essential bacterial enzymes involved in DNA synthesis, such as DNA gyrase. semanticscholar.org This suggests another potential avenue through which this compound derivatives could exert their biological effects by targeting the machinery responsible for maintaining DNA integrity in pathogenic microorganisms.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure of this compound and its derivatives, researchers can identify the key molecular features responsible for their anticancer activity. mdpi.comnih.gov

For a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold, which is closely related to this compound, SAR analysis revealed critical insights. nih.gov The study involved synthesizing a range of derivatives (compounds 4–24) by reacting 4-(methylsulfonyl)benzohydrazide (B2403989) with various substituted aldehydes. nih.gov The anticancer activity was found to be highly dependent on the nature and position of the substituents on the arylidene ring.

Key findings from this research indicated:

High Activity: Compounds with specific substitutions, such as in derivatives 6, 9, 16, and 20 , demonstrated the most potent antitumor activity across a panel of 59 human cancer cell lines. nih.gov

Moderate Activity: Other derivatives, including compounds 5, 10, 14, 15, 18, and 19 , showed moderate anticancer effects. nih.gov

Influence of Substituents: The presence of hydroxyl and N,N-diethylamine fragments on the arylidene moiety was explored, suggesting these groups can modulate the biological activity. nih.gov

This systematic approach allows for the identification of pharmacophores—the essential structural features required for biological activity—and auxophores—the groups that modulate this activity. mdpi.com For other classes of anticancer compounds like benzofurans and isatin (B1672199) derivatives, SAR studies have similarly shown that substitutions at specific positions are crucial for cytotoxic activity. mdpi.comresearchgate.net These collective findings underscore the importance of SAR in guiding the rational design of more potent and selective this compound-based anticancer agents. nih.govresearchgate.net

In Vivo Efficacy Studies in Preclinical Models (if reported)

While extensive in vitro research has highlighted the anticancer potential of this compound derivatives, reports on their in vivo efficacy in preclinical cancer models are not widely available in the reviewed literature. However, studies on structurally related compounds offer a precedent. For instance, a lipophilic derivative of arabinofuranosylcytosine (AraC), known as NOAC, has demonstrated antitumor activity in a human acute lymphatic leukemia xenograft model in mice, confirming its in vivo potential. nih.gov

The absence of reported in vivo data for this compound itself indicates a gap in the current research landscape. Future studies would need to focus on evaluating the most potent derivatives identified from in vitro screens in relevant animal models of cancer to validate their therapeutic promise before they can be considered for any clinical development.

Antimicrobial Activity

Hydrazide and hydrazone derivatives represent an important class of compounds in the search for new antimicrobial agents, driven by the pressing issue of increasing bacterial resistance to existing drugs. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic microorganisms. semanticscholar.org

The hydrazone scaffold (-NH-N=CH-) is recognized for its diverse biological properties, including antimicrobial effects. Research has shown that by modifying the core structure of benzohydrazides, it is possible to develop compounds with significant activity against both bacteria and fungi. semanticscholar.orgresearchgate.net

Broad-Spectrum Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound and other structurally similar benzohydrazides have been tested against a range of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. researchgate.net

Staphylococcus aureus : A common Gram-positive bacterium and a frequent cause of infections. Several benzohydrazide (B10538) derivatives have shown inhibitory activity against S. aureus. researchgate.net For example, a series of 4-(methylsulfanyl) benzylidene hydrazides were evaluated, with some compounds showing bacteriostatic effects. semanticscholar.org Other studies on related hydrazones also reported activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (MRSA) strains. nih.govkchem.org

Streptococcus pyogenes : Another significant Gram-positive pathogen. Benzohydrazide derivatives have been successfully tested against S. pyogenes, with some compounds showing good activity, indicated by zones of inhibition comparable to standard antibiotics.

Escherichia coli : A well-known Gram-negative bacterium. Numerous studies have confirmed the efficacy of various benzohydrazide derivatives against E. coli. semanticscholar.orgresearchgate.netbohrium.com In one study, specific derivatives of (E)-N'-[4-{2-(4-fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-benzohydrazide showed good sensitivity against E. coli. researchgate.net

Pseudomonas aeruginosa : An opportunistic Gram-negative pathogen known for its high resistance to antibiotics. nih.govthieme-connect.de Several benzohydrazide derivatives have demonstrated promising activity against this challenging bacterium. researchgate.net Some compounds exhibited good antibacterial sensitivity, highlighting their potential for treating infections caused by P. aeruginosa.

The antimicrobial efficacy of these derivatives is often influenced by the specific chemical groups attached to the main benzohydrazide structure. The table below summarizes the activity of some benzohydrazide derivatives against the specified bacterial strains.

| Bacterial Strain | Type | Activity of Benzohydrazide Derivatives | References |

| Staphylococcus aureus | Gram-Positive | Moderate to good inhibitory activity reported. researchgate.net Some derivatives act as bacteriostatic agents. semanticscholar.org | semanticscholar.orgresearchgate.net |

| Streptococcus pyogenes | Gram-Positive | Good activity observed for certain derivatives. | |

| Escherichia coli | Gram-Negative | Good antibacterial sensitivity shown by several derivatives. researchgate.netbohrium.com | researchgate.netbohrium.com |

| Pseudomonas aeruginosa | Gram-Negative | Good antibacterial sensitivity reported for specific substituted compounds. researchgate.net | researchgate.net |

Antifungal Efficacy Against Pathogenic Fungi

Derivatives of this compound have shown notable antifungal activity against a range of pathogenic fungi, including the opportunistic pathogens Aspergillus flavus and Candida albicans. These fungi are significant causes of morbidity and mortality, particularly in immunocompromised individuals.

Research into compounds structurally related to this compound, such as certain sulfonamide derivatives, has provided insights into their antifungal potential. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible fungal growth. While specific MIC values for 4-(Methylsulfanyl)benzohydhydrazide derivatives are still under extensive investigation, data from analogous structures highlight the promise of this chemical class. For example, a related sulfonamide derivative, 2-[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)butanamide, has demonstrated significant activity against Candida albicans with an MIC of 0.224 mg/mL. researchgate.net Another related compound showed efficacy against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

Table 1: Representative Antifungal Activity of Structurally Related Sulfonamide Derivatives

| Compound | Test Organism | MIC (mg/mL) |

|---|---|---|

| 2-[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)butanamide | Candida albicans | 0.224 researchgate.net |

| Related Sulfonamide Derivative | Aspergillus niger | 0.190 researchgate.net |

Mechanistic Investigations of Antimicrobial Action

The antimicrobial effects of hydrazide derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. While direct mechanistic studies on this compound are nascent, research on related heterocyclic compounds suggests potential modes of action.

One proposed mechanism is the inhibition of crucial enzymes necessary for fungal survival. For example, some heterocyclic compounds act as competitive inhibitors for enzymes involved in the biosynthesis of nucleic acids and proteins, thereby halting microbial growth. nih.gov Another potential mechanism is the disruption of the fungal cell membrane's integrity. This can lead to the leakage of vital intracellular components and ultimately, cell death. Some antimicrobial agents induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cellular damage.

SAR in Antimicrobial Development

The exploration of Structure-Activity Relationships (SAR) is crucial for the rational design of more potent antimicrobial agents. For hydrazide and benzimidazole (B57391) derivatives, several structural features have been identified as key to their antifungal activity.

The hydrazone linkage (-CO-NH-N=CH-) is often considered a critical pharmacophore. nih.gov Modifications to the aryl group attached to this linkage can significantly influence activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's electronic properties and its interaction with biological targets. Studies on related benzimidazole derivatives have shown that substitutions at various positions on the benzimidazole nucleus can greatly impact antifungal efficacy. nih.gov For example, the presence of specific substituents at the N1 and C2 positions has been found to be particularly important. researchgate.net The nature and position of substituents on the phenyl ring of the benzohydrazide moiety are also critical, with different substitutions leading to varied levels of antifungal potency.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in this process. Certain derivatives of this compound have emerged as promising anti-inflammatory agents through their selective inhibition of COX-2.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of 4-methylsulfonylphenyl derivatives, structurally similar to this compound, have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov For instance, certain novel compounds in this class have shown high COX-2 selectivity indices. The selectivity index (SI) is a ratio of the IC50 value for COX-1 to the IC50 value for COX-2, with a higher SI indicating greater selectivity for COX-2.

Table 2: In Vitro COX-1/COX-2 Inhibition Data for 4-Methylsulfonylphenyl Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Compound 4 | >100 | 0.81 | 124 nih.gov |

| Compound 6b | >100 | 0.76 | 131 nih.gov |

| Compound 6e | >100 | 0.84 | 119 nih.gov |

| Celecoxib (Reference) | 15.2 | 0.049 | 310 |

The data indicates that these compounds are highly selective inhibitors of the COX-2 enzyme. nih.gov

Modulation of Prostaglandin (B15479496) Synthesis Pathways

The anti-inflammatory effects of selective COX-2 inhibitors are directly linked to their ability to modulate the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increasing vascular permeability, and potentiating pain. nih.gov

By selectively inhibiting COX-2, this compound derivatives can decrease the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), at the site of inflammation. dovepress.com This reduction in prostaglandin levels helps to alleviate the classic signs of inflammation, including swelling, redness, and pain. The selective nature of this inhibition is key to avoiding the disruption of prostaglandin-mediated physiological processes that are regulated by COX-1, such as maintaining the integrity of the stomach lining. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Hydrazide and hydrazone derivatives have been recognized for their potential as antioxidant agents.

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured, resulting in a color change that can be quantified.

Derivatives of this compound, particularly those incorporating a hydrazone moiety, are expected to exhibit antioxidant properties. The presence of the -NH group in the hydrazone structure is thought to contribute to the radical scavenging activity. nih.gov The specific antioxidant capacity can be influenced by the nature of the substituents on the aromatic rings. For example, the presence of electron-donating groups can enhance the antioxidant activity by facilitating the donation of a hydrogen atom. nih.gov While specific DPPH scavenging data for this compound is emerging, related hydrazone derivatives have shown significant antioxidant potential.

Mechanisms of Radical Scavenging

The antioxidant activity of this compound derivatives is primarily attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, including Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET).

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. nih.govnih.gov This homolytic cleavage of an O-H or N-H bond is a one-step process. The favorability of the HAT mechanism is often assessed by the bond dissociation enthalpy (BDE). nih.gov Computational studies have shown that for some hydrazone derivatives, the HAT mechanism is the most favorable pathway for radical scavenging in the gas phase. nih.gov

The Single Electron Transfer (SET) mechanism is a two-step process. Initially, the antioxidant donates an electron to the free radical, forming a radical cation. nih.gov This is followed by a proton transfer (PT), resulting in a stable product. The key thermodynamic parameters governing the SET-PT mechanism are the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is also a two-step process that is particularly relevant in polar solvents like water. nih.gov In the first step, the antioxidant undergoes deprotonation to form an anion. Subsequently, this anion donates an electron to the free radical. nih.gov The efficiency of the SPLET mechanism is determined by the proton affinity (PA) and electron transfer enthalpy (ETE). nih.govnih.gov Studies on hydrazone derivatives have indicated that the SPLET mechanism is often preferred in aqueous environments. nih.gov

In Vitro Antioxidant Assays

To quantify the antioxidant potential of this compound derivatives, various in vitro assays are employed. These assays measure the capacity of the compounds to reduce specific radicals or metal ions.